2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Overview
Description
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are not clearly recognized, but it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring .
- Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and migration. The interaction between this compound and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may also interact with other biomolecules involved in cell signaling and gene expression, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of its anti-cancer effects. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cellular metabolism and energy production . Additionally, the compound may influence the levels of specific metabolites and metabolic fluxes, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cells, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, the compound’s presence in the nucleus may affect gene expression by interacting with transcription factors or other nuclear proteins.
Properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOZZCPTCETTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.